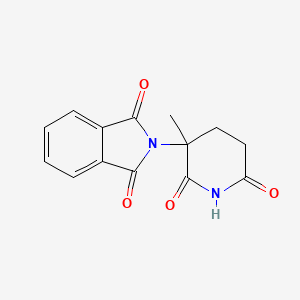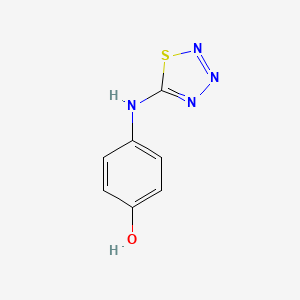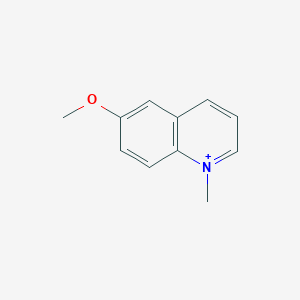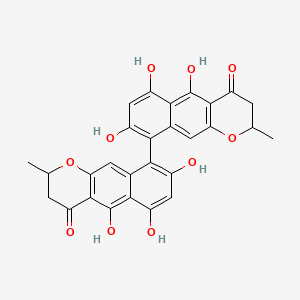
头孢克罗明
描述
- Sch-45752,也称为头孢克罗明,是由默克雪兰诺公司(默克)开发的一种小分子药物。
- 它是一种环磷酸鸟苷(cGMP)磷酸二酯酶(PDE)抑制剂。
- 目前,其最高开发阶段已终止,其最初用于治疗哮喘 .
科学研究应用
- 虽然详细的研究应用很少见,但 Sch-45752 的潜力扩展到各个领域:
免疫学: 调查其对免疫反应的影响。
呼吸系统: 其最初用于治疗哮喘。
其他领域: 在化学、生物学和医学领域进一步探索。
作用机制
- Sch-45752 的主要机制涉及抑制 cGMP-PDE。
- 通过这样做,它会增加细胞内 cGMP 的水平,这可能会影响各种细胞过程。
- Sch-45752 影响的分子靶点和途径需要进一步研究。
生化分析
Biochemical Properties
Cephalochromin plays a crucial role in biochemical reactions, particularly in the context of cancer treatment. It interacts with several enzymes, proteins, and other biomolecules. For instance, Cephalochromin has been shown to induce mitochondrial damage, leading to apoptosis in cancer cells . It interacts with proteins such as PARP1 and γH2AX, which are involved in DNA damage and repair mechanisms . Additionally, Cephalochromin affects the expression of MCL1, a protein associated with cell survival .
Cellular Effects
Cephalochromin exerts significant effects on various cell types and cellular processes. In acute myeloid leukemia (AML) models, Cephalochromin induces mitochondrial damage, leading to reduced mitochondrial mass and increased apoptosis . It also affects cell signaling pathways, gene expression, and cellular metabolism. For example, Cephalochromin treatment results in increased PARP1 cleavage and γH2AX levels, indicating enhanced DNA damage and apoptosis . Furthermore, it reduces the expression of MCL1, thereby decreasing cell survival .
Molecular Mechanism
The molecular mechanism of Cephalochromin involves several key interactions at the molecular level. Cephalochromin binds to mitochondrial membranes, causing extensive damage and leading to apoptosis . It also interacts with DNA repair proteins such as PARP1 and γH2AX, enhancing DNA damage and promoting cell death . Additionally, Cephalochromin affects the expression of MCL1, a protein that plays a crucial role in cell survival . These interactions collectively contribute to the compound’s therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cephalochromin change over time. Studies have shown that Cephalochromin induces apoptosis in a dose-dependent manner, with increased Annexin-V levels observed over time . The compound’s stability and degradation have also been studied, revealing that it remains effective over extended periods in vitro . Long-term effects on cellular function include sustained mitochondrial damage and reduced cell viability .
Dosage Effects in Animal Models
The effects of Cephalochromin vary with different dosages in animal models. In AML models, Cephalochromin exhibits cytotoxic effects at varying concentrations, with IC50 values ranging from 0.45 to >20 µM . Higher doses of Cephalochromin result in increased apoptosis and reduced cell viability . At very high doses, potential toxic or adverse effects may be observed, necessitating careful dosage optimization .
Metabolic Pathways
Cephalochromin is involved in several metabolic pathways, particularly those related to mitochondrial function. It induces extensive mitochondrial damage, leading to reduced mitochondrial mass and impaired metabolism . Proteomic analysis has shown increased levels of PARP1 cleavage and γH2AX, indicating enhanced DNA damage and apoptosis . These metabolic effects contribute to the compound’s therapeutic potential in cancer treatment.
Transport and Distribution
Cephalochromin is transported and distributed within cells and tissues through various mechanisms. It interacts with mitochondrial membranes, leading to its accumulation in these organelles . The compound’s distribution is influenced by its physicochemical properties, including its solubility and permeability . Cephalochromin’s ability to induce mitochondrial damage further affects its localization and accumulation within cells .
Subcellular Localization
Cephalochromin primarily localizes to the mitochondria, where it exerts its effects on cellular function . The compound’s targeting to mitochondria is facilitated by its interactions with mitochondrial membranes and proteins . This subcellular localization is crucial for its activity, as it enables Cephalochromin to induce mitochondrial damage and promote apoptosis in cancer cells .
准备方法
- 不幸的是,公开领域中没有关于 Sch-45752 的具体合成路线和反应条件。默克可能在其开发过程中使用了专有方法。
- 工业生产方法由于其专有性质而仍然没有公开。
化学反应分析
- Sch-45752 以 40-47 nM 的 IC50 值抑制钙调蛋白敏感的 PDE 活性。
- 它还抑制钙调蛋白非依赖性 PDE 和各种蛋白激酶,尽管 IC50 值更高(范围从 2 到 40 μM)。
- 值得注意的是,Sch-45752 并非钙调蛋白拮抗剂 .
相似化合物的比较
- 不幸的是,可获得的数据中没有明确提及具体的类似化合物。
- 要突出 Sch-45752 的独特性,需要进行额外的研究。
属性
IUPAC Name |
5,6,8-trihydroxy-2-methyl-9-(5,6,8-trihydroxy-2-methyl-4-oxo-2,3-dihydrobenzo[g]chromen-9-yl)-2,3-dihydrobenzo[g]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22O10/c1-9-3-13(29)25-19(37-9)5-11-21(15(31)7-17(33)23(11)27(25)35)22-12-6-20-26(14(30)4-10(2)38-20)28(36)24(12)18(34)8-16(22)32/h5-10,31-36H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQBYBXYRUCBQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2=C(O1)C=C3C(=C2O)C(=CC(=C3C4=C(C=C(C5=C(C6=C(C=C54)OC(CC6=O)C)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60948813 | |
| Record name | Cephalochromin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60948813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25908-26-3 | |
| Record name | Cephalochromin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025908263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cephalochromin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60948813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Cephalochromin exert its anti-cancer effects?
A1: Cephalochromin demonstrates anti-proliferative activity against various cancer cell lines, including lung cancer [] and nasopharyngeal carcinoma cells [, ]. Its mechanism of action involves multiple pathways:
- Cell Cycle Arrest: Cephalochromin induces cell cycle arrest at the G0/G1 phase by downregulating cyclins (D1 and E) and cyclin-dependent kinases (Cdk2 and Cdk4) []. This halts cell cycle progression and inhibits proliferation.
- Apoptosis Induction: Cephalochromin triggers apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
- Intrinsic Pathway: It induces reactive oxygen species (ROS) generation, disrupts mitochondrial membrane potential (MMP), and activates caspase-9, leading to apoptosis [].
- Extrinsic Pathway: It upregulates the expression of Fas and FasL, key proteins involved in the death receptor pathway, activating caspase-8 and ultimately apoptosis [, ].
- p53 Upregulation: Cephalochromin treatment is associated with increased p53 protein levels. p53 is a tumor suppressor protein that can induce cell cycle arrest and apoptosis [, ].
- Mitochondrial Damage: Recent research suggests that Cephalochromin inflicts extensive mitochondrial damage, contributing to its efficacy even in Venetoclax-resistant Acute Myeloid Leukemia (AML) models [].
Q2: Does Cephalochromin induce autophagy?
A2: Yes, in certain AML cell lines (U937 and Kasumi-1), Cephalochromin treatment leads to reduced SQSTM1/p62 levels, a marker of autophagy induction, suggesting it might also activate this cellular process as a response mechanism [].
Q3: What is the molecular formula and weight of Cephalochromin?
A3: Cephalochromin has the molecular formula C29H22O10 and a molecular weight of 526.48 g/mol [].
Q4: What spectroscopic data is available for Cephalochromin?
A4: Various spectroscopic techniques have been employed to characterize Cephalochromin:
- NMR Spectroscopy: Used to elucidate the structure and stereochemistry [, , , ].
- UV-Vis Spectroscopy: Provides information about the chromophores in the molecule [, ].
- IR Spectroscopy: Identifies functional groups present in the structure [, ].
- Circular Dichroism (CD) Spectroscopy: Used to determine the absolute configuration of chiral centers, including axial chirality arising from hindered rotation along the biaryl axis [, , , ].
Q5: What is the evidence of Cephalochromin's anti-cancer activity?
A5: Cephalochromin exhibits promising anti-cancer activity in several in vitro and ex vivo studies:
- Cell Lines: It inhibits the proliferation and induces apoptosis in various cancer cell lines, including lung cancer (A549), nasopharyngeal carcinoma (HONE-1 and NPC-TW01), and AML cell lines (Kasumi-1, U937, and OCI-AML3) [, , ].
- Ex vivo AML Samples: Cephalochromin demonstrates synergistic effects with Venetoclax in ex vivo treated AML patient samples, highlighting its potential in overcoming drug resistance [].
Q6: What about Cephalochromin's antimicrobial activity?
A6: Research indicates that Cephalochromin possesses antimicrobial properties:
- Phytopathogen Inhibition: It inhibits the growth of various phytopathogens, including Magnaporthe oryzae, Phytophthora infestans, Pseudomonas syringae, and Xanthomonas campestris [, ].
- FabI Enzyme Inhibition: Cephalochromin has been identified as a potential antibacterial agent targeting the FabI enzyme, which is involved in bacterial fatty acid biosynthesis [].
Q7: Are there any specific drug delivery strategies being explored for Cephalochromin?
A9: While specific drug delivery strategies haven't been extensively investigated for Cephalochromin, its combination with Venetoclax shows promise in overcoming drug resistance in AML, potentially improving its delivery and efficacy [].
Q8: What analytical methods are used to detect and quantify Cephalochromin?
A8: Several analytical techniques are employed for the characterization and quantification of Cephalochromin:
- High-Performance Liquid Chromatography (HPLC): This technique is used to separate and quantify Cephalochromin from complex mixtures [].
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This sensitive and selective method enables the identification and quantification of Cephalochromin in biological samples [, , ].
Q9: How is Cephalochromin produced?
A9: Cephalochromin is a fungal secondary metabolite primarily isolated from the fermentation broth of various fungal species, including:
Q10: What research tools and resources are available for studying Cephalochromin?
A10: Various research tools and resources facilitate the study of Cephalochromin and similar natural products:
Q11: What are some historical milestones in Cephalochromin research?
A11: Key milestones include:
- Early Isolation and Identification: Cephalochromin was first isolated and structurally characterized in the mid-20th century, primarily from fungal sources [].
- Anticancer and Antimicrobial Activity: Subsequent research identified its potential anti-cancer and antimicrobial activities, prompting further investigation [, , ].
- Mechanism of Action Studies: Recent studies have shed light on the complex mechanisms underlying its biological activities, including cell cycle arrest, apoptosis induction, and mitochondrial damage [, , , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-dimethyl-7-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B1194594.png)

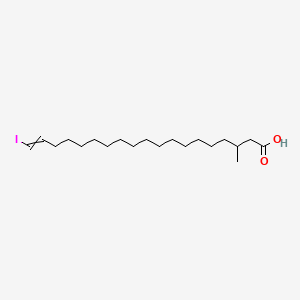

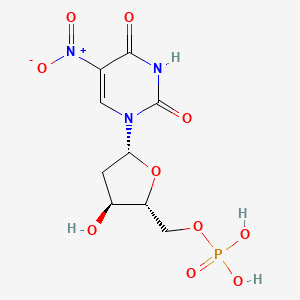
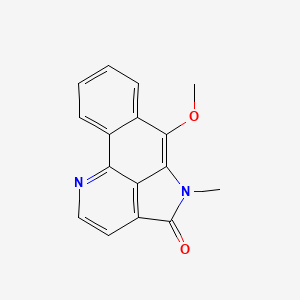
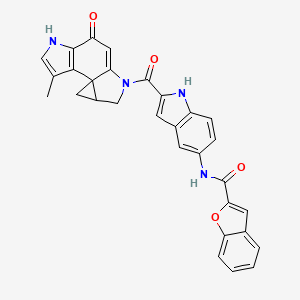
![2-[[(3-Bromophenyl)-oxomethyl]amino]-5-hydroxybenzoic acid](/img/structure/B1194607.png)
![1-(2-Methyl-4-benzofuro[3,2-d]pyrimidinyl)-3-piperidinecarboxylic acid ethyl ester](/img/structure/B1194610.png)
